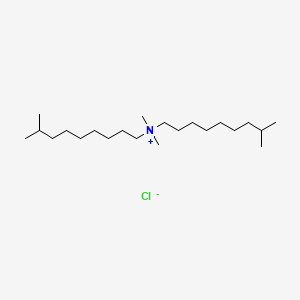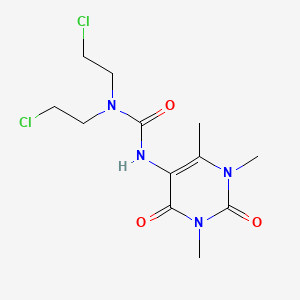
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea is a synthetic organic compound that features a urea backbone substituted with chloroethyl and trimethyl-dioxopyrimidinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea typically involves the reaction of 1,3,4-trimethyl-2,6-dioxopyrimidin-5-amine with 1,1-bis(2-chloroethyl)urea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a bis(2-aminoethyl) derivative.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Bis(2-chloroethyl)urea: Lacks the trimethyl-dioxopyrimidinyl group.
1,1-Bis(2-chloroethyl)-3-(2,6-dioxopyrimidin-5-yl)urea: Similar structure but without the trimethyl groups.
Uniqueness
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea is unique due to the presence of both chloroethyl and trimethyl-dioxopyrimidinyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
93042-74-1 |
|---|---|
Fórmula molecular |
C12H18Cl2N4O3 |
Peso molecular |
337.20 g/mol |
Nombre IUPAC |
1,1-bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea |
InChI |
InChI=1S/C12H18Cl2N4O3/c1-8-9(10(19)17(3)12(21)16(8)2)15-11(20)18(6-4-13)7-5-14/h4-7H2,1-3H3,(H,15,20) |
Clave InChI |
UBTFJSPZLBHHLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
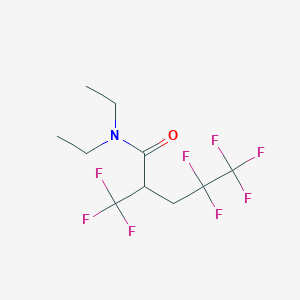
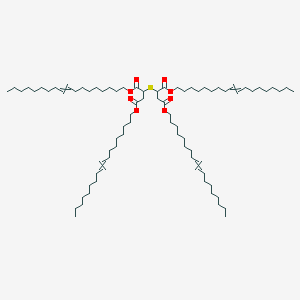
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
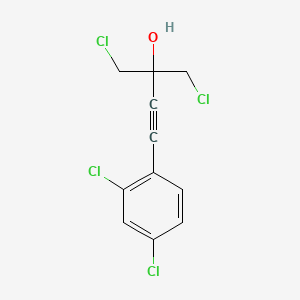
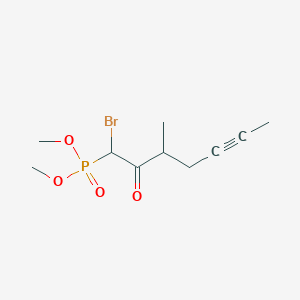
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
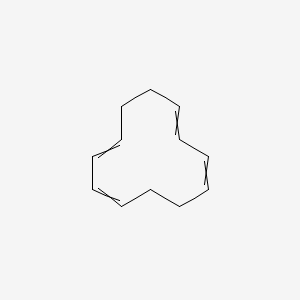

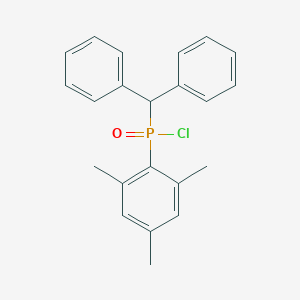
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
